4-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]morpholine
Overview
Description
“4-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]morpholine” is a chemical compound with the molecular formula C8H12N2O3S2 . It has an average mass of 248.322 Da and a monoisotopic mass of 248.028931 Da . This compound is also known by its synonyms: 4-((4-Methylthiazol-5-yl)sulfonyl)morpholine and Morpholine, 4-[(4-methyl-5-thiazolyl)sulfonyl]- .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen . The thiazole ring is planar and is characterized by significant pi-electron delocalization, indicating some degree of aromaticity .Scientific Research Applications
Antimicrobial Agents
4-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]morpholine and its derivatives have been studied for their antimicrobial properties. Research has found that certain derivatives exhibit good to moderate antimicrobial activity (Sahin, Bayrak, Demirbaş, Demirbas, & Karaoglu, 2012). Similarly, another study investigated the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine against various microbial strains, finding significant inhibitory effects in certain combinations (Oliveira, Teixeira, Cassiano, Sena, Coutinho, Menezes, Figueredo, Silva, Toledo, & Bento, 2015).
Antitumor Properties
Several studies have explored the potential antitumor properties of compounds related to this compound. For example, research on N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides has shown promising results for new anticancer agents' search (Horishny, Drapak, Chaban, Ostapiuk, & Matiychuk, 2020). Similarly, compounds like 5-Ylidene derivatives of 3-(Morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one have demonstrated moderate activity against most malignant tumor cells (Horishny, Chaban, & Matiychuk, 2020).
Phosphoinositide 3-kinase Inhibitors
Morpholine derivatives, including those related to this compound, have been identified as potent and selective inhibitors of phosphoinositide 3-kinase. These inhibitors have shown utility in xenograft models of tumor growth (Alexander, Balasundaram, Batchelor, Brookings, Crepy, Crabbe, Deltent, Driessens, Gill, Harris, Hutchinson, Kulisa, Merriman, Mistry, Parton, Turner, Whitcombe, & Wright, 2008).
QSAR Analysis of Antioxidants
A QSAR-analysis of certain derivatives indicated potential as antioxidants. The study provides a theoretical basis for designing new potential antioxidants (Drapak, Zimenkovsky, Perekhoda, Yeromina, Lipakova, Demchuk, & Rakhimova, 2019).
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives, in general, are known to interact with various biological targets leading to a range of effects .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple pathways .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, suggesting a variety of potential effects .
Properties
IUPAC Name |
4-[(4-methyl-1,3-thiazol-5-yl)sulfonyl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3S2/c1-7-8(14-6-9-7)15(11,12)10-2-4-13-5-3-10/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQUUVQOGBXWODO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)S(=O)(=O)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801242409 | |
Record name | Morpholine, 4-[(4-methyl-5-thiazolyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801242409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427460-75-0 | |
Record name | Morpholine, 4-[(4-methyl-5-thiazolyl)sulfonyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1427460-75-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Morpholine, 4-[(4-methyl-5-thiazolyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801242409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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